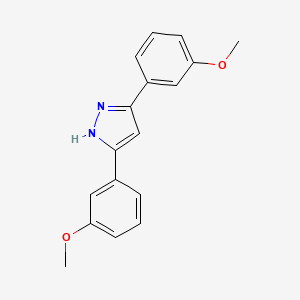

N-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide” is a boronic acid derivative . Boronic acids are commonly studied boron compounds, which are active as anticancer , antibacterial , antiviral agents , etc. They also play an important role in chemical stability and synthetic versatility, especially as boron carriers suitable for neutron capture therapy .

Synthesis Analysis

The compound was obtained by a five-step substitution reaction . The synthesis involved the modification of boronic acid pinacol esters with N-cyclopropylbenzamide moiety .Molecular Structure Analysis

The structure of the compound was confirmed by MS, 1H NMR, 13C NMR, and FT-IR spectroscopy methods . The single crystal was structurally determined by X-ray diffraction and conformational analysis was performed . The results show that the crystal structure determined by X-ray single crystal diffraction is consistent with the molecular structure after DFT optimization .Chemical Reactions Analysis

The compound is an important intermediate in organic synthesis, especially in the intermediates often used in boronic acid compounds . One of the most famous reactions is the Suzuki–Miyaura reaction .Physical And Chemical Properties Analysis

The compound has a refractive index of 1.433, a boiling point of 146 °C, and a density of 0.922 g/mL at 25 °C .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Arene Derivatives : Takagi and Yamakawa (2013) explored the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, including compounds similar to N-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide, through Pd-catalyzed borylation of arylbromides. This method proved especially effective for borylation of arylbromides with sulfonyl groups (Takagi & Yamakawa, 2013).

Structural Analysis and DFT Studies : Huang et al. (2021) studied methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds, focusing on their crystallographic and conformational analyses. These studies are relevant for understanding the structural properties of related sulfonamide compounds (Huang et al., 2021).

Catalytic Applications : Zhu et al. (2014) described the use of N-benzylic sulfonamides, similar in structure to the compound , in a unique AlCl3-promoted cycloaddition reaction to create Indane derivatives, highlighting the potential of these compounds in catalytic processes (Zhu et al., 2014).

Molecular Docking and Inhibitory Studies : Supuran et al. (2013) researched various sulfonamide inhibitors, including those structurally related to this compound, for their inhibitory activities on different carbonic anhydrase isoenzymes, demonstrating the compound's potential in biochemical inhibition (Supuran et al., 2013).

Pharmaceutical Research

- Cytotoxicity Studies : Kucukoglu et al. (2016) examined the cytotoxic activities of polymethoxylated-pyrazoline benzene sulfonamides on tumor and non-tumor cell lines, as well as their inhibitory effects on carbonic anhydrase isoenzymes. This research indicates the relevance of sulfonamide derivatives in cancer research (Kucukoglu et al., 2016).

Safety and Hazards

The compound is classified as a flammable liquid (Flam. Liq. 3) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The flash point is 40 °C . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Mécanisme D'action

Target of Action

The primary target of N-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide is currently unknown

Biochemical Pathways

Without knowledge of the compound’s target, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these pathways to understand the compound’s mechanism of action better.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which affects its efficacy and safety profile.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Without specific information about the compound’s target and mode of action, it’s challenging to discuss how environmental factors might influence this compound .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of N-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide can be achieved through a multi-step process involving the protection of functional groups, coupling reactions, and deprotection steps.", "Starting Materials": [ "4-cyclopropylbenzenesulfonyl chloride", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "N,N-dimethylformamide (DMF)", "triethylamine (TEA)", "sodium bicarbonate (NaHCO3)", "ethyl acetate", "water", "magnesium sulfate (MgSO4)", "sodium chloride (NaCl)", "diethyl ether", "hydrochloric acid (HCl)", "sodium hydroxide (NaOH)", "N-cyclopropylamine" ], "Reaction": [ "Step 1: Protection of amine group", "N-cyclopropylamine is reacted with DMF and TEA to form the corresponding amide intermediate.", "Step 2: Protection of sulfonic acid group", "4-cyclopropylbenzenesulfonyl chloride is added to the amide intermediate in the presence of NaHCO3 to form the sulfonamide intermediate.", "Step 3: Protection of boronic acid group", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane is added to the sulfonamide intermediate in the presence of NaOH to form the protected boronic acid intermediate.", "Step 4: Coupling reaction", "The protected boronic acid intermediate is reacted with 3-bromoanisole in the presence of a palladium catalyst to form the desired product intermediate.", "Step 5: Deprotection of boronic acid group", "The protected boronic acid group is deprotected using HCl to form the intermediate product.", "Step 6: Deprotection of sulfonic acid group", "The sulfonic acid group is deprotected using NaOH to form the final product, N-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide." ] } | |

Numéro CAS |

1416367-02-6 |

Formule moléculaire |

C15H22BNO4S |

Poids moléculaire |

323.2 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.